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Grade 3/4 Adverse Event Management Protocol

The following table summarizes the key actions recommended for managing severe adverse events based on

the clinical trial protocol [1].

Adverse Event
Grade

Action Additional Context

Grade 3 Hold treatment until resolution to
Grade 1 or baseline.

For events considered possibly, probably,
or definitely related to seviteronel.

Grade 4 Permanently discontinue
seviteronel.

-

Prolonged
Treatment Delay

Permanently discontinue if
treatment is held for >6 weeks.

Applies regardless of the initial AE grade if
it leads to a prolonged delay.

Dosing, Toxicity Profile, and Dose Modification

The initial clinical dosing strategies for seviteronel evolved due to tolerability issues, which is critical

context for your experimental planning.
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Dosing Evolution: The phase 2 trial initially used 150 mg twice daily with titration to 450 mg twice
daily. Due to significant toxicity, the protocol was amended to 750 mg once daily, and finally to 600
mg once daily in an effort to improve tolerability [1].

Common Adverse Events: The most frequently observed adverse events, which often led to dose
modifications, were concentration impairment, fatigue, tremor, and nausea [1].

Dose Reduction Rules: The protocol allowed for dose reductions at the investigator's discretion for
lower-grade AEs. However, if a patient required more than two dose reductions, seviteronel was

to be permanently discontinued [1]. Re-escalation of the dose after a reduction was not permitted
[1].

The workflow for managing these events in a clinical or research setting can be visualized as follows:
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Occurrence of an
Adverse Event (AE)

Assess AE Grade &
Causality

Is the AE Grade 3
and related to drug?

Is the AE Grade 4
or hold >6 weeks?

 No

Hold Seviteronel
Treatment

 Yes

Permanently
Discontinue Seviteronel

 Yes

Resume Treatment
or Permanently Stop

 No

Monitor until AE
resolves to Grade 1

Consider Dose
Reduction*

*Max 2 reductions allowed
No re-escalation permitted
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Critical Preclinical and Clinical Considerations

The clinical trial provides crucial insights that should inform both the interpretation of existing data and the

design of future experiments.

High Discontinuation Rate: The referenced study was closed prematurely due to the magnitude
of toxicity and a majority of patients discontinuing treatment because of drug-related toxicity [1]. This
highlights a significant challenge in the use of single-agent seviteronel without routine oral steroids in

the post-enzalutamide setting.
Limited Clinical Efficacy: In this specific patient population (mCRPC previously treated with

enzalutamide), seviteronel was not associated with significant clinical responses. Only 1 out of
17 patients (6%) experienced a significant PSA decline (≥50%) [1]. The study concluded that further

investigation of single-agent seviteronel in this population was not warranted [1].
Ongoing Research Pathways: Despite the above findings, research on seviteronel has continued

in other contexts. The study authors noted that trials investigating seviteronel with low-dose
dexamethasone were ongoing [1]. Furthermore, research has explored its potential in other AR-

positive tumors, such as glioblastoma (GBM) and triple-negative breast cancer (TNBC), due to its
ability to cross the blood-brain barrier and its dual mechanism of action [2].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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